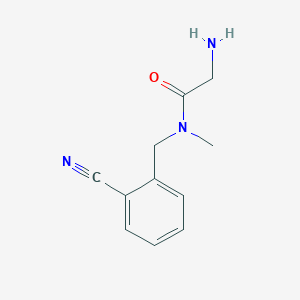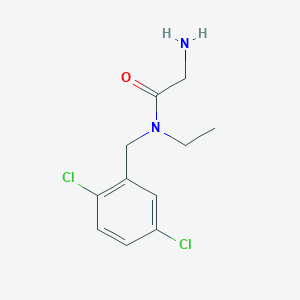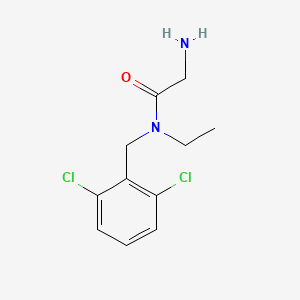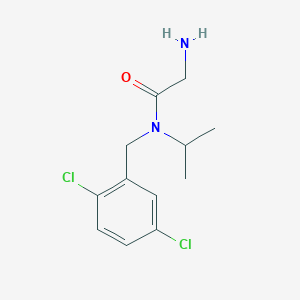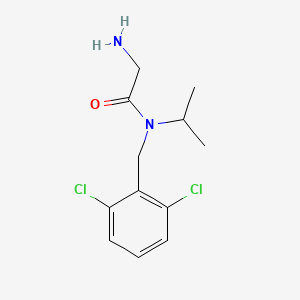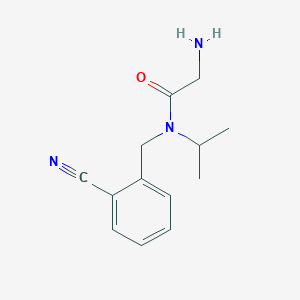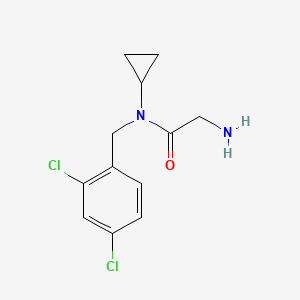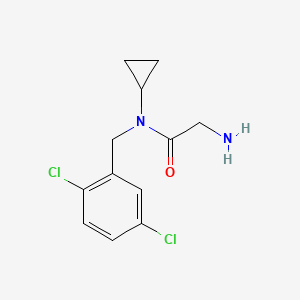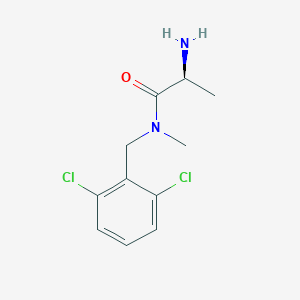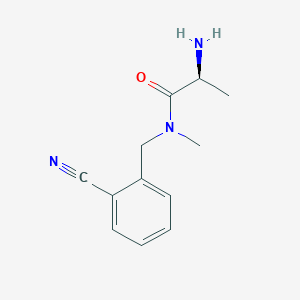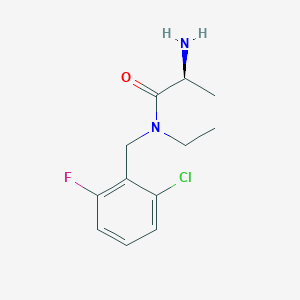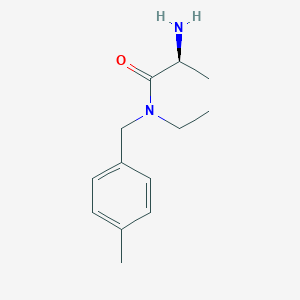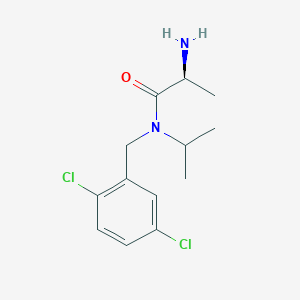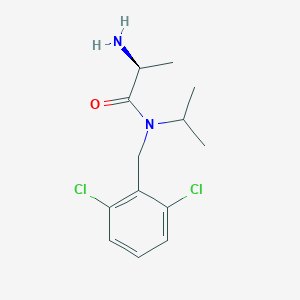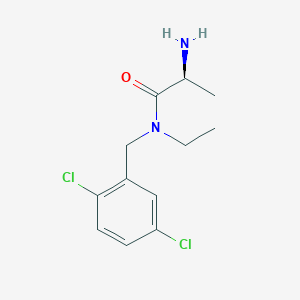
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a dichlorobenzyl moiety, and an ethyl-propionamide structure, making it a versatile molecule for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzyl chloride and ethyl propionate.
Formation of Intermediate: The 2,5-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with ethyl propionate in the presence of a base such as sodium hydride to form an intermediate.
Amidation: The intermediate is then subjected to amidation with (S)-2-amino-propionamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic processes and optimized reaction conditions are employed to ensure efficient production while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially converting it to a less chlorinated derivative.
Substitution: The amino group and the benzyl chloride moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted amides or benzyl derivatives.
科学研究应用
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Organic Synthesis:
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The dichlorobenzyl moiety may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
2,5-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the amino and propionamide groups.
N-Ethyl-2,5-dichlorobenzamide: Similar structure but with an amide instead of an amino group.
2,5-Dichloroaniline: Contains the dichlorobenzyl structure with an amino group but lacks the propionamide moiety.
Uniqueness: (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chiral center adds to its uniqueness, potentially leading to enantioselective interactions in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with related compounds
属性
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-6-10(13)4-5-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLQYQHGWFXAF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
